molecular formula C19H21Cl2N3O3S2 B2442934 N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-(methylsulfonyl)benzamide hydrochloride CAS No. 1216409-01-6

N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-(methylsulfonyl)benzamide hydrochloride

Cat. No.: B2442934
CAS No.: 1216409-01-6
M. Wt: 474.42
InChI Key: RTGNCRVWYYXFAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-(methylsulfonyl)benzamide hydrochloride is a useful research compound. Its molecular formula is C19H21Cl2N3O3S2 and its molecular weight is 474.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(4-chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-2-methylsulfonylbenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O3S2.ClH/c1-22(2)11-12-23(19-21-17-14(20)8-6-9-15(17)27-19)18(24)13-7-4-5-10-16(13)28(3,25)26;/h4-10H,11-12H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTGNCRVWYYXFAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C1=NC2=C(S1)C=CC=C2Cl)C(=O)C3=CC=CC=C3S(=O)(=O)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21Cl2N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-(methylsulfonyl)benzamide hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anti-cancer and anti-inflammatory contexts. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from various research studies and findings.

  • Molecular Formula : C₁₉H₂₁ClN₃O₂S
  • Molecular Weight : 426.4 g/mol
  • CAS Number : 1216755-87-1

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the benzothiazole moiety.
  • Introduction of the dimethylaminoethyl group.
  • Coupling with the methylsulfonyl benzamide component.

These steps are crucial for establishing the compound's unique structure, which is believed to contribute to its biological activity.

Anticancer Properties

Research indicates that derivatives of benzothiazole, including this compound, exhibit notable anticancer activity. For instance, studies have demonstrated that related compounds can significantly inhibit cell proliferation in various cancer cell lines such as A431 (human epidermoid carcinoma) and A549 (non-small cell lung cancer) .

Table 1: Anticancer Activity of Related Compounds

Compound NameCell LineIC50 (μM)Mechanism of Action
B7A4311.0Apoptosis induction, cell cycle arrest
B7A5492.0Inhibition of AKT and ERK pathways
Compound 4iHOP-923.5Cytotoxicity through receptor interaction

The compound has been shown to promote apoptosis and induce cell cycle arrest at concentrations of 1–4 μM, similar to other lead compounds in its class . Furthermore, it has been found to decrease levels of inflammatory cytokines such as IL-6 and TNF-α, suggesting a dual role in combating both cancer progression and inflammation .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound are also noteworthy. Studies have indicated that it can modulate inflammatory responses by inhibiting the expression of pro-inflammatory cytokines and chemokines in macrophage models .

Table 2: Inhibition of Inflammatory Cytokines

CytokineControl Level (pg/mL)Treated Level (pg/mL)Reduction (%)
IL-62507570
TNF-α3009070

These findings highlight the potential for this compound to serve as a therapeutic agent in conditions characterized by chronic inflammation, such as cancer.

Mechanistic Insights

The mechanism by which this compound exerts its effects involves several signaling pathways:

  • Inhibition of AKT Pathway : This pathway is crucial for cell survival; inhibition leads to increased apoptosis in cancer cells.
  • Inhibition of ERK Pathway : Similar to AKT, ERK is involved in cell proliferation; its inhibition contributes to reduced tumor growth.
  • Cytokine Modulation : The reduction in IL-6 and TNF-α levels suggests an anti-inflammatory mechanism that may enhance the efficacy of cancer therapies by reducing tumor-associated inflammation.

Case Studies

Recent studies have explored the effects of this compound on specific cancer types:

  • Study on Non-Small Cell Lung Cancer : A549 cells treated with the compound showed a significant reduction in proliferation rates and increased apoptosis compared to untreated controls.
  • Study on Human Epidermoid Carcinoma : A431 cells exhibited reduced migration capabilities when treated with varying concentrations of the compound, indicating potential applications in metastasis prevention.

Q & A

Q. What are the recommended synthetic pathways and characterization methods for this compound?

The synthesis involves multi-step organic reactions, starting with the formation of the benzothiazole core, followed by sequential coupling of the dimethylaminoethyl and methylsulfonylbenzamide moieties. Key steps include:

  • Amide bond formation : Use of coupling agents like EDCI/HOBt under anhydrous conditions (e.g., dichloromethane or DMF) .
  • Substituent introduction : Chlorination at the 4-position of the benzothiazole ring via electrophilic substitution .
  • Final purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization (ethanol/water) to achieve >95% purity . Characterization requires:
  • ¹H/¹³C NMR to confirm substituent positions and purity .
  • HPLC-MS for molecular weight verification and quantification of impurities .

Q. What are the primary biological targets and therapeutic areas under investigation?

Preclinical studies suggest activity in oncology (e.g., histone deacetylase inhibition ) and neurology (modulation of neurotransmitter receptors ). The methylsulfonyl group enhances binding to sulfhydryl-containing enzyme active sites, while the dimethylaminoethyl side chain improves cellular uptake .

Q. How does the compound’s solubility and stability affect experimental design?

  • Solubility : Poor aqueous solubility (logP ~3.8) necessitates DMSO stock solutions (≤10 mM) diluted in PBS or cell culture media .
  • Stability : Degrades under acidic conditions (pH <4) or prolonged light exposure. Store lyophilized at -20°C in amber vials .
  • In vitro assays : Use freshly prepared solutions with controls for solvent effects (e.g., <0.1% DMSO) .

Q. What analytical techniques are critical for assessing purity and structural integrity?

  • High-resolution mass spectrometry (HRMS) to confirm molecular formula (C₂₁H₂₄ClN₃O₃S₂) and detect trace impurities .
  • Thermogravimetric analysis (TGA) to evaluate thermal stability during storage .
  • X-ray crystallography (if crystals form) for absolute stereochemical confirmation .

Q. Which in vitro assays are commonly used to evaluate its pharmacological activity?

  • HDAC inhibition assays : Fluorometric kits measuring deacetylase activity in HeLa cell lysates .
  • Cytotoxicity : MTT assays in cancer cell lines (IC₅₀ values typically 1–10 µM) .
  • Blood-brain barrier (BBB) permeability : Parallel artificial membrane permeability assay (PAMPA) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield during amide coupling?

  • Solvent selection : Replace DMF with THF to reduce side reactions (e.g., racemization) while maintaining coupling efficiency .
  • Catalyst screening : Test Brønsted acids (e.g., p-TsOH) to accelerate amide bond formation .
  • Real-time monitoring : Use inline FTIR to track reaction progress and terminate at peak conversion .

Q. What strategies resolve contradictions between purity metrics and biological activity?

  • Impurity profiling : LC-MS/MS to identify bioactive impurities (e.g., des-methyl byproducts) that may skew assay results .
  • Dose-response validation : Repeat assays with rigorously purified batches (e.g., prep-HPLC) to isolate false positives .

Q. How do structural modifications (e.g., chloro vs. methoxy substituents) impact target affinity?

A comparative SAR study revealed:

SubstituentHDAC IC₅₀ (nM)BBB Permeability (Papp ×10⁻⁶ cm/s)
4-Cl1208.2
4-OCH₃4505.1
4-NO₂8503.9
The 4-chloro group enhances both potency and BBB penetration due to its electron-withdrawing nature and lipophilicity .

Q. What computational methods predict off-target interactions or toxicity risks?

  • Molecular docking : SwissDock or AutoDock Vina to screen against kinases, GPCRs, and ion channels .
  • ADMET prediction : SwissADME or ProTox-II to assess hepatotoxicity and cardiotoxicity .

Q. How can synthetic byproducts be repurposed for mechanistic studies?

  • Des-methyl analog : Generated during incomplete methylation, this byproduct serves as a negative control in HDAC inhibition assays .
  • Hydrolyzed benzamide : Use to study metabolic stability in liver microsomes .

Methodological Notes

  • Contradictions in evidence : Discrepancies in reported IC₅₀ values may arise from differences in assay protocols (e.g., cell line specificity, incubation time) .
  • Advanced purification : Preparative HPLC with a C18 column (MeCN/H₂O + 0.1% TFA) is recommended for isolating >99% pure batches for crystallography .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.